molecular formula C18H23N9O2 B2594262 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide CAS No. 1428356-92-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

カタログ番号: B2594262
CAS番号: 1428356-92-6
分子量: 397.443
InChIキー: OUAOVHYROSDNEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. The molecule is further functionalized with an acetamide linker that connects to a 4-(ethylamino)-6-methylpyrimidin-2-yl group via an ethylenediamine spacer.

特性

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O2/c1-3-19-14-11-13(2)23-18(24-14)21-9-8-20-16(28)12-29-17-6-5-15(25-26-17)27-10-4-7-22-27/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,28)(H2,19,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAOVHYROSDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a complex organic molecule characterized by its unique structural features, which include multiple heterocyclic rings: pyrazole, pyridazine, and pyrimidine. These structural elements are known to confer diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Features

The molecular formula of the compound is C15H22N8O2C_{15}H_{22}N_{8}O_{2}, with a molecular weight of approximately 340.347 g/mol. The presence of nitrogen-rich heterocycles enhances its interaction potential with various biological targets, particularly enzymes and receptors involved in critical cellular processes.

FeatureDescription
Molecular FormulaC15H22N8O2
Molecular Weight340.347 g/mol
Key Structural MoietiesPyrazole, Pyridazine, Pyrimidine

Biological Activity

Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, including:

  • Kinase Inhibition : The presence of piperazine and pyridazine rings suggests potential activity as a kinase inhibitor. Kinases play crucial roles in signal transduction and cellular regulation, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this molecule may also possess similar properties.
  • Neurotransmission Modulation : The structural components indicate potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The acetamide functional group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to altered cellular responses.
  • Receptor Binding : The heterocyclic structure may allow for effective binding to neurotransmitter receptors or other signaling molecules, influencing pathways related to mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Structure–Activity Relationship (SAR) Studies : Research has shown that modifications in the substituents on the pyrimidine ring can significantly enhance inhibitory potency against specific enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
  • Antiviral Activity : Related compounds have exhibited antiviral properties against various viruses, indicating a potential for therapeutic applications in viral infections .
  • In Vitro Studies : Experimental assays have been conducted to evaluate the efficacy of similar compounds against specific biological targets, revealing promising results that warrant further investigation into the target compound's pharmacological profile .

類似化合物との比較

Pyrimidine-Triazole-Acetamide Derivatives

Compound 2e (2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide):

  • Core Structure : Pyrimidine-triazole-acetamide.
  • Synthesis : Microwave-assisted reaction (70°C, 30 min) yielded 30% product with a melting point of 165–167°C. Characterization included IR (N-H, C=O stretches), NMR, and HR-MS .
  • Key Differences: Replaces pyridazine with pyrimidine and pyrazole with triazole. The ethylamino group in the target compound is absent here.
  • Bioactivity Inference : Likely targets kinase pathways due to pyrimidine-triazole motifs, analogous to imatinib derivatives .

Benzimidazole-Pyrazole-Acetamide Derivatives

Compounds 28–32 (N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides):

  • Core Structure : Benzimidazole-pyrazole-acetamide.
  • Synthesis : Coupling reactions using EDCI/HOBt in DMF, with yields varying by substituent. Melting points and NMR data confirmed purity .
  • Key Differences : Benzimidazole replaces pyridazine; bioactivity focuses on inhibition (exact targets unspecified).
  • Bioactivity Inference: Potential protease or kinase inhibitors due to benzimidazole’s prevalence in such roles .

Pharmaceutical Acetamide Derivatives

MM0333 Series (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide):

  • Core Structure : Imidazo-pyridine-acetamide.
  • Key Differences: Imidazo-pyridine core instead of pyridazine; lacks pyrazole and ethylamino-pyrimidine groups.
  • Applications : Pharmaceutical APIs with unspecified therapeutic indications, highlighting acetamide’s versatility in drug design .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Bioactivity Inference
Target Compound Pyridazine Pyrazole, ethylamino-pyrimidine N/A N/A Kinase inhibition, anticancer
2e Pyrimidine-Triazole Cyclopropyl-triazole, pyridine 30% 165–167 Kinase inhibition
Compounds 28–32 Benzimidazole Pyrazole, benzamide/triazole/tetrazole Variable Variable Enzyme inhibition
MM0333.02 Imidazo-pyridine Methylphenyl, methyl groups N/A N/A Pharmaceutical API

Research Implications and Gaps

  • Therapeutic Potential: Structural similarities to kinase inhibitors (e.g., imatinib analogs) suggest anticancer applications, but empirical validation is needed .
  • Synthetic Optimization : Lower yields in pyrimidine-triazole derivatives highlight the need for improved methodologies for pyridazine analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Utilize condensation reactions involving pyrazole aldehydes and acetamide derivatives under acidic conditions (e.g., acetic acid with NaHSO₄-SiO₂ catalyst at 80°C) to form the pyridazin-3-yl scaffold .
  • Step 2 : Optimize reaction efficiency via computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .
  • Step 3 : Monitor reaction progress using TLC (thin-layer chromatography) with reported Rf values (e.g., 0.45–0.65 in ethyl acetate/hexane systems) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the pyridazine (δ 7.8–8.2 ppm for aromatic protons) and pyrimidine (δ 6.5–7.0 ppm for NH groups) moieties .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide; N-H bend at ~1550 cm⁻¹ for pyrazole) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., pyridazine C-N bonds at ~1.33 Å) for absolute configuration confirmation .

Q. How can researchers identify potential biological targets for this compound?

  • Methodology :

  • In silico docking : Use molecular docking tools (e.g., AutoDock Vina) to screen against kinase or GPCR targets, leveraging the pyrimidine and pyrazole motifs for hydrogen bonding .
  • Biochemical assays : Test inhibition of kinases (e.g., EGFR or VEGFR) via fluorescence polarization assays, comparing IC₅₀ values to known inhibitors .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced binding affinity?

  • Methodology :

  • QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) to prioritize derivatives .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodology :

  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility (>50 µg/mL) .
  • Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4, monitoring degradation via HPLC over 72 hours .

Q. How to resolve contradictions in biological activity data across experimental models?

  • Methodology :

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
  • Metabolite profiling : Use LC-MS to identify off-target metabolites (e.g., oxidative dealkylation products) that may alter activity .

Q. What approaches are used to study structure-activity relationships (SAR) for pyridazine-pyrimidine hybrids?

  • Methodology :

  • Scaffold modification : Synthesize analogs with substituted pyrazoles (e.g., 3-nitro vs. 3-amino) and compare IC₅₀ values .
  • Pharmacophore mapping : Align active conformers to identify critical hydrogen-bond acceptors (e.g., pyridazine oxygen) .

Safety and Handling Protocols

  • Storage : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid reactive byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。